Curcumol

説明

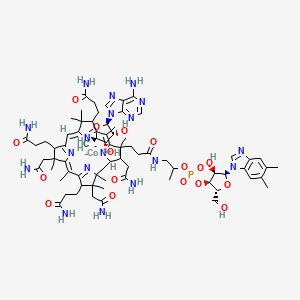

Curcumol is a pharmacologically active sesquiterpenoid, which is an important bioactive constituent of several plants mainly from the genus Curcuma . It has the potential to combat cancer, oxidative stress, neurodegeneration, microbial infections, and inflammation .

Synthesis Analysis

Curcumol derivatives have been synthesized by click reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and HRMS analysis . Some derivatives were obtained by reaction of substitution involving the two phenolic OH groups of curcumin .

Molecular Structure Analysis

Studies to discover the structure-activity relationship of curcumol revealed that position-8 and position-14 are very important in improving the antitumor activity of curcumol . Electron-withdrawing groups increase the antitumor activity of curcumol .

Chemical Reactions Analysis

Curcumol has shown different chemical composition characteristics . We quantitatively examined six chemicals in the samples: curdione, curcumenol, germacrone, curzerene, furanodienon and beta-elemene, to further investigate the material basis that resulted in the distinct chemical composition across Curcuma species .

Physical And Chemical Properties Analysis

The differences in chemical composition were computed using the Euclidean distance based on the data of HPLC characteristic peak areas and the content of six key components . Agronomic characteristics were analyzed including morphological and volatile oil characteristics .

科学的研究の応用

-

Anti-cancer

- Application : Curcumol has been found to inhibit proliferation and promote apoptosis of CRC LoVo cells in a dose- and time-dependent manner .

- Method : This is achieved by suppressing insulin-like factor-1 receptor (IGF-1R) expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation .

- Results : This leads to a cascade reaction by inhibiting the CREB survival pathway, thereby triggering Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1) apoptosis signaling .

-

Hepatoprotective

-

Anti-inflammatory

-

Anti-viral

-

Anti-convulsant

-

TMEM16A Inhibitor

-

Blood Activator

-

Digestion Promoter

-

Pain Reliever

-

Treatment for Traumatic Hematoma

-

Treatment for Parasitic Infectious Diseases

-

Treatment for Amenorrhea

Safety And Hazards

A repeated toxicity study of curcumol was conducted for the first time. SD rats were exposed to doses of 250, 500, 1000 mg/kg in a selected dose formulation for 28 days through oral administration . The potential toxic effects of curcumol on the blood system were observed and further validated in vivo and in vitro .

将来の方向性

The reported data reveals multitarget activity of curcumol in cancer treatment suggesting its importance as an anticancer drug in future . It is speculated that curcumol may provide an excellent opportunity for the cure of cancer but further investigations on mechanism of its action and preclinical trials are still mandatory to further validate the potential of this natural cancer killer in anticancer therapies .

特性

IUPAC Name |

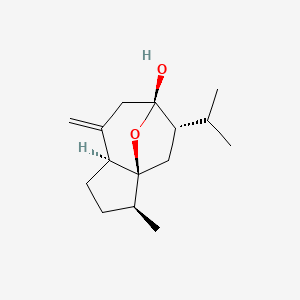

(1S,2S,5S,8R,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPRVXWPCLVNI-YYFQZIEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]13C[C@H]([C@](O3)(CC2=C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curcumol | |

CAS RN |

4871-97-0 | |

| Record name | (-)-Curcumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4871-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curcumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004871970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CURCUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9190RTN07X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)

![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)

![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)